Pyropheophorbide a
Overview
Description
Synthesis Analysis
Pyropheophorbide a is synthesized through modification of chlorophyll derivatives. Its conjugation with tumor-targeting ligands, such as cyclic RGD peptides, enhances its tumor accumulation and specificity, significantly improving its PDT efficacy. For instance, conjugation with cRGD peptide and hydrophilic modifications using polyethylene glycol and carboxylic acid groups have shown to improve tumor specificity and efficacy in murine models through enhanced tumor enrichment (Li et al., 2018). Additionally, derivatives targeting glucose transporters for selective tumor treatment have been developed, highlighting the versatility in synthesizing targeted therapeutic agents (Zhang et al., 2003).
Molecular Structure Analysis
The molecular structure of Pyro and its derivatives plays a crucial role in its photodynamic action. Modifications at specific positions of the Pyro molecule can significantly alter its physical, chemical, and photodynamic properties. For example, the conjugation of Pyro with different ligands to target specific cell receptors or transporters can be achieved by modifying its molecular structure to enhance its solubility, targeting ability, and photodynamic efficacy.
Chemical Reactions and Properties
Pyropheophorbide a undergoes various chemical reactions to form conjugates with peptides, amino acids, and other molecules, enhancing its properties for specific applications. These reactions include esterification, glycosylation, and the formation of Schiff bases, which improve its water solubility, targeting capabilities, and phototoxicity towards cancer cells. Such modifications are essential for its application in PDT (Osuka et al., 1995).
Physical Properties Analysis
The physical properties of Pyro, such as solubility, aggregation behavior, and photostability, are crucial for its effectiveness in PDT. These properties are influenced by the molecular structure and the medium in which Pyro is dispersed. Studies have shown that Pyro exhibits different behaviors in various solvents, affecting its photodynamic activity. The aggregation process, for instance, is critical as it significantly impacts the generation of reactive oxygen species (ROS) and, consequently, the phototoxicity of Pyro in biological systems (Delanaye et al., 2006).
Safety And Hazards
No special precautions are necessary if used correctly9. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition9.
Future Directions
The results showed that azo-PDT selectively images BEL-7402 cells under hypoxia, and simultaneously inhibits BEL-7402 cell proliferation after near-infrared irradiation under hypoxia6. These results confirm the feasibility of the design strategy to improve the tumor-targeting ability of photodynamic therapy, and presents azo-PDT probe as a promising dual functional agent6.
properties
IUPAC Name |
3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRLXBXYZKWRZ-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315902 | |
Record name | Pyropheophorbide a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyropheophorbide a | |
CAS RN |
24533-72-0 | |
Record name | Pyropheophorbide a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024533720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyropheophorbide a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyropheophorbide-a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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